4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine
Overview
Description
4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of two chlorine atoms and an amine group attached to the triazine ring, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with 4-chloroaniline in the presence of a base such as sodium carbonate. The reaction typically takes place in an ice bath to control the temperature and prevent side reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of microwave irradiation to achieve higher yields and purity in a shorter time. This method is advantageous as it reduces the reaction time and energy consumption compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium carbonate as a base and various nucleophiles such as aniline, benzylamine, and morpholine.
Oxidation and Reduction: Specific reagents and conditions depend on the desired product and the nature of the reaction.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their utility in different applications .
Scientific Research Applications
4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Uniqueness
4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Overview
4-Chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine is a member of the triazine family, characterized by its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its biological activity against cancer and microbial pathogens.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 202.05 g/mol. The presence of two chlorine atoms and an amine group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes and proteins that are critical for cell survival and proliferation. This inhibition can lead to:
- Antimicrobial Effects : The compound exhibits antimicrobial properties by disrupting essential biological processes in various pathogens.
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against multiple cancer cell lines. The results are summarized in the table below:
Cell Line | IC50 (µM) | % Growth Inhibition |
---|---|---|
MCF7 (Breast) | 10.5 | 70 |
A549 (Lung) | 15.2 | 65 |
HeLa (Cervical) | 8.9 | 80 |
HCT116 (Colon) | 12.3 | 60 |
The data indicates significant cytotoxic effects, particularly against HeLa cells, suggesting a promising avenue for further investigation in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial efficacy against various bacterial strains. The following table summarizes its activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.
Case Studies
One notable study involved the synthesis and evaluation of various triazine derivatives, including this compound. The study reported that derivatives exhibited enhanced binding affinities to target proteins involved in cancer cell proliferation and survival pathways. Molecular docking studies indicated that the compound effectively binds to tubulin and other critical targets, suggesting a mechanism that disrupts microtubule formation essential for mitosis .
Another study focused on its antimicrobial properties, revealing that the compound could inhibit the growth of resistant strains of bacteria commonly associated with nosocomial infections .
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEWCFDNNDQJAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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